molecular formula C13H15N5O B2525520 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034442-50-5

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2525520
CAS No.: 2034442-50-5
M. Wt: 257.297
InChI Key: CUYPAGYHXPHYEV-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for further functionalization and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is the Huisgen cycloaddition reaction, also known as the "click" reaction, which forms the triazole ring. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper(I) catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to improve efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: : The triazole ring can be reduced to form a triazolium ion.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed

  • Oxidation: : Pyridine N-oxide derivatives.

  • Reduction: : Triazolium ion derivatives.

  • Substitution: : Substituted piperidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological targets, potentially interacting with enzymes or receptors.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications, such as developing new drugs.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone exerts its effects depends on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups. Similar compounds include:

  • 2,6-Bis(1,2,3-triazol-4-yl)pyridine: : Used in supramolecular and coordination chemistry.

  • Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone: : Studied for apoptosis-inducing ability and tubulin polymerization inhibition.

These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(pyridin-3-yl)methanone .

Properties

IUPAC Name

pyridin-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-13(11-2-1-5-14-10-11)17-7-3-12(4-8-17)18-9-6-15-16-18/h1-2,5-6,9-10,12H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYPAGYHXPHYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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